ethyl 6-bromo-5-methoxy-2-methyl-1-(4-methylphenyl)-1H-indole-3-carboxylate
Overview
Description
Ethyl 6-bromo-5-methoxy-2-methyl-1-(4-methylphenyl)-1H-indole-3-carboxylate, also known as 5-MeO-DIBF, is a synthetic indole derivative. It belongs to the family of tryptamines and is structurally similar to 5-MeO-DiPT (Foxy Methoxy). The compound has been of interest to researchers due to its potential therapeutic applications.
Mechanism of Action
The exact mechanism of action of ethyl 6-bromo-5-methoxy-2-methyl-1-(4-methylphenyl)-1H-indole-3-carboxylate is not fully understood. However, it is believed to act on the serotonin receptors in the brain, particularly the 5-HT2A receptor. This interaction may be responsible for the compound's psychoactive effects.
Biochemical and Physiological Effects:
Studies have shown that ethyl 6-bromo-5-methoxy-2-methyl-1-(4-methylphenyl)-1H-indole-3-carboxylate can induce changes in brain activity and produce altered states of consciousness. The compound has been reported to produce feelings of euphoria, altered perception of time, and visual hallucinations. It has also been shown to increase heart rate and blood pressure.
Advantages and Limitations for Lab Experiments
One advantage of using ethyl 6-bromo-5-methoxy-2-methyl-1-(4-methylphenyl)-1H-indole-3-carboxylate in lab experiments is its potential therapeutic applications. However, the compound's psychoactive effects may make it difficult to study in a lab setting. Additionally, the compound's legality may be a limitation in some countries.
Future Directions
There are several future directions for research on ethyl 6-bromo-5-methoxy-2-methyl-1-(4-methylphenyl)-1H-indole-3-carboxylate. One area of interest is the development of new pain medications based on the compound's anti-inflammatory and analgesic properties. Additionally, further research is needed to fully understand the compound's mechanism of action and its potential use in the treatment of depression and anxiety disorders.
Scientific Research Applications
Ethyl 6-bromo-5-methoxy-2-methyl-1-(4-methylphenyl)-1H-indole-3-carboxylate has been studied for its potential use in the treatment of various medical conditions. It has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the development of new pain medications. Additionally, the compound has been investigated for its potential use in the treatment of depression and anxiety disorders.
properties
IUPAC Name |
ethyl 6-bromo-5-methoxy-2-methyl-1-(4-methylphenyl)indole-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20BrNO3/c1-5-25-20(23)19-13(3)22(14-8-6-12(2)7-9-14)17-11-16(21)18(24-4)10-15(17)19/h6-11H,5H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIHQQZAUAXIDCG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=CC(=C(C=C21)OC)Br)C3=CC=C(C=C3)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20BrNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 6-bromo-5-methoxy-2-methyl-1-(4-methylphenyl)-1H-indole-3-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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